molecular formula C17H20N2O B4437634 3-(4-ethylphenyl)-N-(3-pyridinylmethyl)propanamide

3-(4-ethylphenyl)-N-(3-pyridinylmethyl)propanamide

Cat. No. B4437634
M. Wt: 268.35 g/mol
InChI Key: QBTOBRVKKLMOPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-ethylphenyl)-N-(3-pyridinylmethyl)propanamide, also known as JNJ-42153605, is a novel drug compound that has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

3-(4-ethylphenyl)-N-(3-pyridinylmethyl)propanamide is a selective antagonist of the dopamine D2 receptor and the serotonin 5-HT2A receptor. By blocking these receptors, 3-(4-ethylphenyl)-N-(3-pyridinylmethyl)propanamide modulates the activity of dopamine and serotonin in the brain, which are neurotransmitters that play a key role in regulating mood, cognition, and behavior.
Biochemical and Physiological Effects
3-(4-ethylphenyl)-N-(3-pyridinylmethyl)propanamide has been shown to have several biochemical and physiological effects in animal models. For example, it has been shown to increase dopamine and serotonin levels in the prefrontal cortex and striatum, which are brain regions involved in mood and cognition. It has also been shown to increase the activity of certain proteins involved in neuronal plasticity, which is the brain's ability to adapt to new experiences and learn new information.

Advantages and Limitations for Lab Experiments

One advantage of 3-(4-ethylphenyl)-N-(3-pyridinylmethyl)propanamide for laboratory experiments is that it has a high degree of selectivity for the dopamine D2 receptor and the serotonin 5-HT2A receptor, which reduces the risk of off-target effects. However, one limitation is that it has a relatively short half-life in the body, which may make it difficult to maintain consistent drug levels over long periods of time.

Future Directions

There are several future directions for research on 3-(4-ethylphenyl)-N-(3-pyridinylmethyl)propanamide. One area of interest is its potential as a treatment for schizophrenia and other psychotic disorders. Another area of interest is its potential as a treatment for depression. Additionally, further research is needed to better understand the long-term effects of 3-(4-ethylphenyl)-N-(3-pyridinylmethyl)propanamide on the brain and its potential for abuse or addiction. Finally, there is interest in developing new analogs of 3-(4-ethylphenyl)-N-(3-pyridinylmethyl)propanamide with improved pharmacokinetic properties and selectivity for other receptors.

Scientific Research Applications

3-(4-ethylphenyl)-N-(3-pyridinylmethyl)propanamide has been the subject of several scientific studies due to its potential therapeutic applications. One study found that 3-(4-ethylphenyl)-N-(3-pyridinylmethyl)propanamide exhibited significant antipsychotic-like effects in animal models, suggesting that it may be a potential treatment for schizophrenia and other psychotic disorders. Another study found that 3-(4-ethylphenyl)-N-(3-pyridinylmethyl)propanamide had antidepressant-like effects in animal models, indicating that it may be a potential treatment for depression.

properties

IUPAC Name

3-(4-ethylphenyl)-N-(pyridin-3-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O/c1-2-14-5-7-15(8-6-14)9-10-17(20)19-13-16-4-3-11-18-12-16/h3-8,11-12H,2,9-10,13H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBTOBRVKKLMOPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CCC(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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